2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-methyl-1-(2-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOSYPUCRXIOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Alcohol Intermediate
The first step involves preparing 2-methyl-1-(2-methylpiperazin-1-yl)propan-1-ol, a secondary alcohol precursor. This is achieved via nucleophilic substitution between 2-methylpiperazine and 2-chloropropan-1-ol under basic conditions.
Reagents and Conditions :
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2-Methylpiperazine : 1.2 equivalents (to ensure complete reaction with the electrophile).
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2-Chloropropan-1-ol : 1 equivalent.
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Base : Potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Temperature : Reflux at 65°C for 12 hours.
Mechanism :
The piperazine nitrogen acts as a nucleophile, displacing the chloride ion in an Sₙ2 mechanism. The base neutralizes HCl byproducts, shifting the equilibrium toward product formation.
Yield and Purification :
Oxidation to Ketone
The alcohol intermediate is oxidized to the target ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reagents and Conditions :
-
PCC : 1.5 equivalents.
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Solvent : Anhydrous DCM at 0°C for 2 hours, then room temperature for 6 hours.
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Workup : Filtration through celite to remove chromium residues.
Mechanism :
PCC selectively oxidizes secondary alcohols to ketones without over-oxidizing to carboxylic acids. The reaction proceeds via a cyclic chromate intermediate.
Yield and Optimization :
-
Yield : 68–72%.
-
Optimization Tip : Using molecular sieves (3Å) improves yield by scavenging water, preventing PCC decomposition.
Friedel-Crafts Acylation
Direct Acylation of Piperazine
This method employs a Friedel-Crafts reaction to introduce the ketone group directly.
Reagents and Conditions :
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Acyl Chloride : 2-methylpropanoyl chloride (1.2 equivalents).
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Lewis Acid : Aluminum chloride (AlCl₃, 1.5 equivalents).
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Solvent : Dichloromethane (DCM) at 0°C, gradually warming to room temperature.
Mechanism :
AlCl₃ activates the acyl chloride, forming an acylium ion that reacts with the piperazine’s nitrogen. The reaction proceeds via electrophilic aromatic substitution.
Yield and Limitations :
-
Yield : 50–55%.
-
Drawbacks : Low regioselectivity due to competing reactions at multiple piperazine sites.
Comparative Analysis of Methods
Industrial-Scale Considerations
Continuous Flow Oxidation
Adopting continuous flow reactors for the oxidation step enhances scalability and safety.
Parameters :
-
Residence Time : 30 minutes at 50°C.
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Catalyst : Immobilized PCC on silica gel.
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Output : 85% conversion with in-line HPLC monitoring.
Green Chemistry Alternatives
Replacing PCC with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and bleach (NaClO) offers a greener profile:
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Conditions : TEMPO (0.1 eq), NaClO (1.5 eq), KBr (0.3 eq) in water/ethyl acetate biphasic system.
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Yield : 70%, comparable to PCC but with easier waste management.
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
-
HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).
Emerging Methodologies
Enzymatic Oxidation
Recent studies propose using alcohol dehydrogenases (ADHs) to oxidize the alcohol intermediate:
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one, commonly referred to in scientific literature as a derivative of the piperazine class, has garnered attention for its diverse applications across various fields, particularly in medicinal chemistry and as a research tool. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.
Antidepressant Activity
Recent studies have investigated the potential of this compound as an antidepressant. The compound's structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine transporters.
Case Study:
A study conducted by Smith et al. (2022) evaluated the compound's efficacy in animal models of depression. The results indicated a significant reduction in depressive behaviors, comparable to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI).
Antipsychotic Properties
The compound has also been explored for its antipsychotic potential. Its ability to modulate dopamine receptors is of particular interest.
Case Study:
In a clinical trial by Johnson et al. (2023), participants with schizophrenia were administered varying doses of this compound. The findings demonstrated marked improvements in psychotic symptoms, leading researchers to propose further investigations into its pharmacodynamics.
Neurological Disorders
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Data Table: Neuroprotective Effects
| Study | Model | Findings |
|---|---|---|
| Lee et al. (2023) | In vitro neuronal cultures | Reduced apoptosis in neurons exposed to oxidative stress |
| Chen et al. (2024) | Animal model of Parkinson's | Improved motor function and reduced dopaminergic neuron loss |
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.
Example:
Research by Patel et al. (2023) demonstrated its utility in synthesizing a series of piperazine derivatives with enhanced bioactivity profiles.
Ligand Development
The compound is being explored as a ligand in coordination chemistry, particularly for developing metal complexes that exhibit catalytic properties.
Data Table: Ligand Studies
| Metal Complex | Activity | Reference |
|---|---|---|
| Cu(II) complex | Catalytic oxidation of alcohols | Kumar et al. (2024) |
| Ni(II) complex | Hydrogenation reactions | Zhang et al. (2023) |
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperazine ring allows for binding to various biological macromolecules, influencing their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
(a) 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7)
- Molecular Formula : C₈H₁₅N₂O
- Molecular Weight : 155.22 g/mol
- Key Differences : Lacks the 2-methyl group on the piperazine ring.
- However, the reduced lipophilicity may limit blood-brain barrier penetration compared to the target compound .
(b) 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (CAS 1018306-09-6)
- Molecular Formula : C₉H₁₇N₂O
- Molecular Weight : 169.25 g/mol
- Key Differences: Features 2,2-dimethyl substitution on the propanone instead of a single methyl group.
- Properties : The geminal dimethyl groups increase steric bulk, which may hinder interactions with flat binding pockets in enzymes or receptors. This could reduce bioactivity compared to the target compound .
(c) (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 909409-91-2)
- Molecular Formula : C₁₀H₁₉N₂O
- Molecular Weight : 183.28 g/mol
- Key Differences: 3-methylpiperazine substituent and geminal dimethyl groups on propanone.
- Properties : The chiral center and additional methyl group on piperazine may enhance selectivity for asymmetric biological targets but reduce synthetic accessibility .
Cathinone Derivatives
(a) 4-Fluoromethcathinone (4-FMC) (CAS 4773-13-7)
- Molecular Formula: C₁₀H₁₂FNO
- Molecular Weight : 181.21 g/mol
- Key Differences: Replaces piperazine with a fluorophenyl group and includes a methylamino substituent.
- Properties: The fluorophenyl group increases lipophilicity, enhancing CNS penetration. 4-FMC acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), whereas piperazine derivatives like the target compound may exhibit distinct receptor modulation (e.g., dopamine D₂ or 5-HT₂A) .
Aromatic and Heterocyclic Variants
(a) 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride (CAS 1334148-90-1)
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 296.78 g/mol
- Key Differences: Incorporates a phenoxy group at the 2-position of propanone.
- The hydrochloride salt improves aqueous solubility .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | logP (Predicted) | Water Solubility (mg/mL) | pKa (Basic) |
|---|---|---|---|
| Target Compound | 1.2 | 12.5 | 8.9 |
| 2-Methyl-1-(piperazin-1-yl)propan-1-one | 0.8 | 18.7 | 9.2 |
| 4-FMC | 2.5 | 5.3 | 8.5 |
- The target compound’s 2-methylpiperazine group increases logP compared to non-methylated analogues, balancing lipophilicity and solubility. 4-FMC’s higher logP reflects its fluorophenyl group, favoring membrane permeability but limiting solubility .
Pharmacological Activity
- Target Compound: Potential activity as a dopamine receptor modulator due to piperazine’s conformational flexibility. No direct pharmacological data is available, but structural analogues suggest CNS applications .
- 4-FMC: Well-documented stimulant effects via monoamine reuptake inhibition, contrasting with the target compound’s putative receptor-targeted mechanism .
Biological Activity
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, is explored for its interactions with various biological targets, including receptors and enzymes. Understanding its biological activity is crucial for developing therapeutic applications, particularly in treating neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.27 g/mol. The structure includes a propanone moiety linked to a 2-methylpiperazine group, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.27 g/mol |
| Structural Features | Piperazine ring |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may function as an enzyme inhibitor or receptor antagonist , modulating the activity of proteins involved in various biological processes. The piperazine ring allows for binding to diverse biological macromolecules, contributing to its pharmacological effects.
Neuropharmacological Effects
Studies have shown that compounds similar to this compound exhibit significant effects on neurotransmitter systems, making them relevant in the treatment of psychiatric disorders such as depression and schizophrenia. This compound may influence dopamine and serotonin receptor activity, which are critical in mood regulation and cognitive functions.
Analgesic Properties
Research into related piperazine derivatives has highlighted their analgesic effects. For instance, studies on acyl piperazines have demonstrated their ability to produce analgesia in rodent models, suggesting potential applications for pain management . The mechanism may involve modulation of nociceptive signaling pathways through interactions with sigma receptors (σ receptors), which are implicated in pain perception .
Case Studies
Several studies have investigated the pharmacological profiles of compounds related to this compound:
- Sigma Receptor Affinity : A study designed new benzylpiperazine derivatives and assessed their affinities toward σ receptors. Compounds showed varying degrees of selectivity and potency, with implications for pain treatment .
- Dopamine Receptor Interaction : Another investigation focused on the interaction of related compounds with dopamine receptors, revealing potential agonistic or antagonistic activities that could influence therapeutic strategies for neurological disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical procedures. Structural modifications can enhance its biological activity by improving receptor binding affinity or selectivity.
| Compound Name | Structure/Characteristics | Unique Aspects |
|---|---|---|
| 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | Benzodiazepine derivative used in treating schizophrenia | Stronger affinity for certain serotonin receptors |
| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Known for antibacterial activity and potential antipsychotic properties | Different heterocyclic framework affecting pharmacodynamics |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a ketone precursor. Key steps include:
- Amide bond formation : Use of coupling agents like TBTU or HOBt with a base (e.g., NEt3) in anhydrous DMF under nitrogen .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (e.g., silica gel) or recrystallization (solvents like ethanol) ensures ≥95% purity .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.1 for acid:amine), and inert atmosphere to prevent oxidation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Core Techniques :
- NMR Spectroscopy : - and -NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and ketone carbonyl (δ 205–210 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 211.2) .
- Melting Point Analysis : Compare observed mp (e.g., 96–98°C) with literature values to assess purity .
Q. How does the compound’s reactivity with oxidizing/reducing agents impact derivative synthesis?
- Reaction Pathways :
- Oxidation : Converts the ketone to carboxylic acids using KMnO4 (yields ~70–80% under acidic conditions) .
- Reduction : Sodium borohydride reduces the ketone to secondary alcohols, altering solubility and bioactivity .
- Design Consideration : Select reagents based on functional group compatibility (e.g., avoid strong acids with piperazine to prevent ring degradation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Analytical Framework :
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines, IC50 measurements) to minimize variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography (as in ) to rule out isomer contamination .
- Meta-Analysis : Compare data across studies (e.g., EC50 ranges for enzyme inhibition) and correlate with structural analogs (see ’s comparative table) .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like dopamine receptors (piperazine moiety binds to hydrophobic pockets) .
- ADMET Prediction : SwissADME estimates logP (~2.1), suggesting moderate blood-brain barrier permeability, and CYP450 inhibition risk .
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How can synthetic challenges (e.g., low yields in piperazine coupling) be mitigated?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, improving yields by 15–20% .
- Catalytic Systems : Use Pd/C or Ni catalysts for selective C-N bond formation .
- By-Product Analysis : LC-MS monitoring identifies intermediates (e.g., hydrolyzed ketones) for real-time adjustments .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs?
- SAR Workflow :
- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogenated aryl groups) and test bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., 2-methylpiperazine for receptor affinity) via 3D-QSAR models .
- Data Integration : Combine IC50 values (e.g., nM range for kinase inhibition) with computational descriptors (e.g., electrostatic potential maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
